3-((Trimethylsilyl)ethynyl)phenol

Lipophilicity Drug Design ADME Properties

3-((Trimethylsilyl)ethynyl)phenol (CAS 388061-72-1) is an organosilicon building block classified as a silyl-protected ethynylphenol. The compound features a phenolic hydroxyl group and a trimethylsilyl (TMS)-protected terminal alkyne at the meta-position of the phenyl ring.

Molecular Formula C11H14OSi
Molecular Weight 190.31 g/mol
CAS No. 388061-72-1
Cat. No. B1321862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trimethylsilyl)ethynyl)phenol
CAS388061-72-1
Molecular FormulaC11H14OSi
Molecular Weight190.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC(=CC=C1)O
InChIInChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3
InChIKeyQCYIWHFDINMVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Trimethylsilyl)ethynyl)phenol (CAS 388061-72-1): Procurement Specifications for a Versatile Silyl-Protected Phenol Building Block


3-((Trimethylsilyl)ethynyl)phenol (CAS 388061-72-1) is an organosilicon building block classified as a silyl-protected ethynylphenol . The compound features a phenolic hydroxyl group and a trimethylsilyl (TMS)-protected terminal alkyne at the meta-position of the phenyl ring . The TMS group serves as a robust protecting group for the ethynyl moiety, enabling orthogonal reactivity and enhanced stability during multi-step synthetic sequences, while the phenolic group provides a handle for further functionalization . This structural motif positions the compound as a key intermediate in the synthesis of advanced polymers, pharmaceuticals, and materials where controlled alkyne reactivity is required.

Orthogonal protecting group strategy for multi-step synthesis
Meta-substituted phenol handle for selective functionalization
TMS-protected terminal alkyne enables sequential deprotection/coupling

Why 3-((Trimethylsilyl)ethynyl)phenol Cannot Be Replaced by Common Analogs in Precision Synthesis


Substituting 3-((trimethylsilyl)ethynyl)phenol with its regioisomers or the deprotected terminal alkyne introduces significant variability in physicochemical properties, reactivity, and handling that directly impacts synthetic outcomes. The meta-substituted isomer exhibits distinct physical properties, such as a markedly higher boiling point compared to its ortho- and para- counterparts [1], and exists as a liquid at room temperature, unlike the solid para-isomer . Crucially, the TMS-protected alkyne provides a dramatically higher LogP value, indicating greater lipophilicity, which influences solubility, partitioning behavior, and membrane permeability in biological contexts relative to the unprotected 3-ethynylphenol [2][3]. These quantifiable differences underscore why generic substitution without consideration of these specific parameters can lead to failed reactions, unexpected purification challenges, or altered biological activity.

Unprotected alkyne (3-ethynylphenol)
Loss of orthogonal protection and significant lipophilicity shift may alter synthetic route and partitioning behavior.
Regioisomer substitution (ortho/para)
Physical state (solid vs liquid) and boiling point differences may require adjusted handling and purification methods.
Deprotected analog as direct replacement
Simultaneous reactivity of phenol and terminal alkyne prevents chemoselective synthetic sequences.

Quantitative Differentiation of 3-((Trimethylsilyl)ethynyl)phenol Against Key Analogs


LogP Value Quantifies Enhanced Lipophilicity Versus Unprotected 3-Ethynylphenol

The trimethylsilyl (TMS) group on 3-((trimethylsilyl)ethynyl)phenol significantly increases its lipophilicity compared to the unprotected terminal alkyne, 3-ethynylphenol. This is quantified by the computed LogP (octanol-water partition coefficient) [1][2].

LogP shift
Reported
+1.92 to +2.35 log units
Lipophilicity context for partitioning studies
Computed values; experimental verification advised
Lipophilicity Drug Design ADME Properties Partition Coefficient

Boiling Point Distinguishes Meta-Isomer from Ortho- and Para-Regioisomers for Purification

The meta-substitution pattern of 3-((trimethylsilyl)ethynyl)phenol results in a consistently higher boiling point compared to its ortho- and para- regioisomers. This difference in volatility is critical for selecting appropriate purification techniques and assessing thermal behavior [1].

Boiling point
Head-to-head
Δ +8.9 °C vs para; Δ +20.6 °C vs ortho
Supports fractional distillation separation
Predicted at 760 mmHg; verify experimentally
Physical Properties Regioisomer Separation Purification Volatility

Liquid Physical State at Room Temperature Offers Handling Advantages Over Solid Para-Isomer

At standard ambient temperature, 3-((trimethylsilyl)ethynyl)phenol is a liquid, whereas the para-substituted isomer is a solid with a melting point of 68 °C [1]. This difference in physical state has direct implications for handling, dispensing, and formulation in both laboratory and industrial settings.

Physical state
Head-to-head
Liquid vs solid (para mp 68 °C)
Enables direct liquid dispensing
Ambient temperature handling context
Physical State Handling Formulation Automated Synthesis

TMS-Protected Alkyne Enables Orthogonal Reactivity and Streamlined Synthesis of 3-Ethynylphenol

The trimethylsilyl (TMS) group on 3-((trimethylsilyl)ethynyl)phenol acts as a protecting group for the terminal alkyne. This allows the phenolic hydroxyl group to undergo selective reactions (e.g., alkylation, acylation, Mitsunobu) without interference from the ethynyl moiety. The TMS group can be subsequently removed under mild conditions (e.g., KOH in MeOH/THF or TBAF) to reveal the reactive terminal alkyne for further transformations like Sonogashira coupling or click chemistry [1]. This orthogonal protection strategy is not possible with the unprotected 3-ethynylphenol, which would react non-selectively.

Orthogonal reactivity
Class-level
Sequential phenol then alkyne reactions
Streamlines multi-step synthesis
Qualitative advantage; validate for target sequence
Protecting Group Strategy Orthogonal Synthesis Sonogashira Coupling Deprotection

Optimal Application Scenarios for 3-((Trimethylsilyl)ethynyl)phenol Based on Evidence


Medicinal Chemistry for Optimizing Pharmacokinetic Properties

When designing a new drug candidate where the target binding pocket is hydrophobic or requires passage through lipid membranes, the enhanced lipophilicity (LogP of 3.72) of 3-((trimethylsilyl)ethynyl)phenol-derived intermediates is a key advantage [1]. Starting with this building block can impart a significant LogP increase (1.92-2.35 units) compared to using the unprotected 3-ethynylphenol [2], potentially improving cellular uptake and bioavailability without the need for additional late-stage lipophilic modifications.

High-Throughput and Automated Synthesis Platforms

For laboratories utilizing automated liquid handlers or conducting parallel synthesis, the liquid physical state of 3-((trimethylsilyl)ethynyl)phenol at room temperature is a significant operational advantage [3]. Unlike the solid para-isomer (melting point 68 °C) which requires manual weighing and dissolution, the meta-isomer can be directly and accurately dispensed as a liquid, reducing handling errors and increasing throughput in combinatorial chemistry and process development .

Orthogonal Functionalization of Complex Monomers for Advanced Polymers

In the synthesis of high-performance polymers, such as phenylethynyl-terminated polyarylene ethers, the TMS-protected alkyne on 3-((trimethylsilyl)ethynyl)phenol provides the necessary orthogonality [4]. The phenolic group can first be incorporated into a polymer backbone via nucleophilic aromatic substitution, while the protected ethynyl group remains inert [4]. Subsequent deprotection yields a terminal alkyne that can undergo thermal cross-linking to create high-Tg thermosets. This sequential reactivity is essential for achieving the desired material properties and cannot be replicated with the unprotected 3-ethynylphenol [4].

Purification of Regioisomeric Mixtures by Distillation

During synthesis or procurement, mixtures of TMS-ethynylphenol regioisomers may arise. The distinct boiling point of the meta-isomer (260.6 °C) compared to the para- (251.7 °C) and ortho- (240.0 °C) isomers provides a basis for separation via fractional distillation [5]. This physical property difference enables the isolation of the desired 3-((trimethylsilyl)ethynyl)phenol with high purity, which is critical for ensuring consistent performance in subsequent synthetic steps where regioisomeric impurities would lead to off-target products [5].

Application
Selection Property
Validation Focus
Partitioning and permeability studies
Enhanced lipophilicity context (TMS-protected)
Verify LogP and permeability in derived compounds
Automated synthesis and high-throughput workflows
Liquid physical state at room temperature
Validate volumetric dispensing and automation compatibility
Orthogonal polymer end-capping and crosslinking
TMS-protected alkyne for sequential reactivity
Confirm selective deprotection and crosslinking efficiency
Regioisomer purification during synthesis
Distinct boiling point vs ortho/para isomers
Assess separation by fractional distillation

Technical Documentation Hub

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